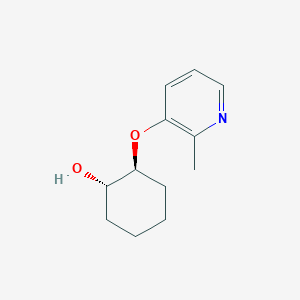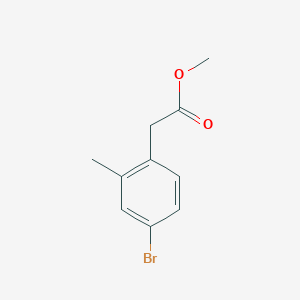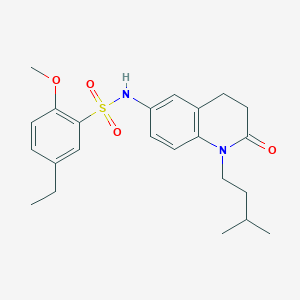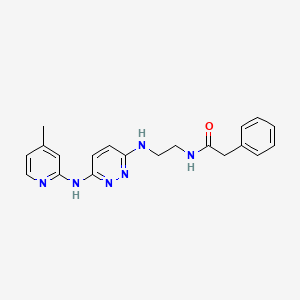
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H17Cl3N2O3 and its molecular weight is 415.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves a multi-step process:
Starting Materials:
3-chloropyridine
Piperidine
2,4-dichlorophenol
Key Reactions:
Alkylation: The 3-chloropyridin-4-yl ether is first formed by reacting 3-chloropyridine with an appropriate alkylating agent under basic conditions.
Coupling Reaction: The 3-((3-chloropyridin-4-yl)oxy)piperidine is then synthesized by coupling the intermediate with piperidine, typically using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC).
Etherification: Finally, the compound is obtained by reacting 3-((3-chloropyridin-4-yl)oxy)piperidine with 2,4-dichlorophenoxyacetyl chloride in the presence of a base.
Industrial Production Methods: Industrial-scale production of this compound requires optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of high-throughput screening for reaction optimization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone undergoes several types of chemical reactions:
Substitution Reactions: The chlorinated aromatic and heterocyclic rings can undergo nucleophilic and electrophilic substitution reactions, especially under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using strong oxidizing or reducing agents, respectively.
Hydrolysis: Under acidic or basic conditions, the ether and amide bonds can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products: The products formed depend on the specific reactions and conditions applied. For example, hydrolysis might yield 2,4-dichlorophenoxyacetic acid and the corresponding piperidin-1-yl ethanol derivative.
4. Scientific Research Applications: this compound finds applications in multiple fields due to its diverse chemical properties:
Chemistry: Used as a building block in organic synthesis and as a reagent for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Potential therapeutic applications are being explored, particularly in the areas of oncology and infectious diseases, owing to its unique interactions with biological molecules.
Industry: Utilized in the development of new materials, including polymers and surfactants, due to its structural properties.
5. Mechanism of Action: The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways, such as the inhibition of key enzymes in metabolic pathways or modulation of receptor-mediated signaling processes.
Comparison with Similar Compounds
1-(3-Chloropyridin-4-yl)piperidin-2-one
1-(2,4-Dichlorophenoxy)piperidin-2-one
1-(3-(4-Chlorophenoxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
Comparison: Compared to these similar compounds, 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is unique in its combination of chlorinated aromatic and heterocyclic rings, enhancing its chemical reactivity and potential biological activities. Its specific structural features provide a distinct profile in terms of chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c19-12-3-4-16(14(20)8-12)25-11-18(24)23-7-1-2-13(10-23)26-17-5-6-22-9-15(17)21/h3-6,8-9,13H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBXGDTWQIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2871892.png)




![N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2871899.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2871907.png)


